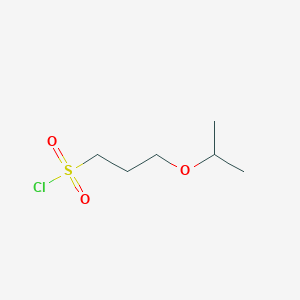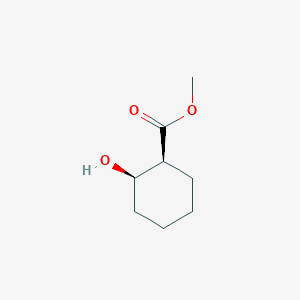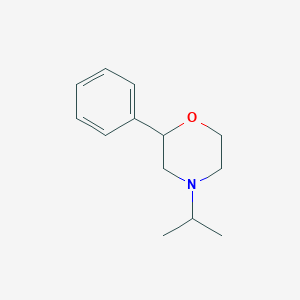
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (MACP) is a novel small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) that has been studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor and anti-cancer effects. It has also been studied for its potential to inhibit the growth of bacterial and fungal pathogens.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. It has also been studied for its potential to inhibit the growth of bacterial and fungal pathogens. Additionally, it has been studied for its potential to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides.
Wirkmechanismus
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is thought to act by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate prevents the formation of pyrimidine nucleotides, leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. Additionally, it has been shown to inhibit the growth of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has several advantages for use in laboratory experiments. It is a small-molecule inhibitor of DHODH, which makes it easy to synthesize and administer. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for therapeutic applications. However, there are some limitations to using methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate in laboratory experiments. It has not been extensively studied in vivo, so its effects in humans are not yet known. Additionally, its mechanism of action is not fully understood, so further research is needed to elucidate its effects.
Zukünftige Richtungen
Future research on methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate should focus on its potential therapeutic applications. Studies should be conducted to determine its efficacy and safety in humans. Additionally, further research should be conducted to understand its mechanism of action and to identify potential drug interactions. Additionally, studies should be conducted to explore its potential to inhibit the growth of bacterial and fungal pathogens. Finally, research should be conducted to explore its potential to be used in combination with other drugs.
Synthesemethoden
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is synthesized using a two-step process involving the reaction of methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylic acid (methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate-acid) with ethyl chloroformate in the presence of anhydrous potassium carbonate. The reaction of the two compounds yields methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate).
Eigenschaften
IUPAC Name |
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)8-11-6(5-2-3-5)4-7(10)12-8/h4-5H,2-3H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFFHOMSILOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)
![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)


